6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
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Overview
Description
LG-121071 is a selective androgen receptor modulator developed by Ligand Pharmaceuticals. It was first described in 1999 and is known for being the first orally active nonsteroidal androgen to be discovered . This compound is a tricyclic quinolone derivative, structurally distinct from other nonsteroidal androgen receptor agonists like andarine and enobosarm .
Preparation Methods
The synthesis of LG-121071 involves several steps. One of the synthetic routes includes the Skraup reaction of 4-bromoaniline with acetone and iodine to afford dihydroquinoline, which is then protected as the tert-butyl carbamate . Lithium-halogen exchange followed by treatment with trimethyl borate provides boronic acid. Subsequent Suzuki coupling with 3-bromobenzonitrile using tetrakis(triphenylphosphine)-palladium produces the 6-arylquinoline. The Boc group is finally removed with trifluoroacetic acid to furnish LG-121071 .
Chemical Reactions Analysis
LG-121071 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and trifluoroacetic acid for deprotection steps . Major products formed from these reactions include various quinoline derivatives and substituted quinolines.
Scientific Research Applications
LG-121071 has been extensively studied for its potential therapeutic applications. It is primarily used in the treatment of conditions manifesting in muscle loss, such as sarcopenia, cancer-associated cachexia, and muscular dystrophy . Due to its substantial muscle- and bone-anabolic properties, LG-121071 has significant potential for misuse in sports, leading to its inclusion in the World Anti-Doping Agency’s Prohibited List . Additionally, it has been investigated for its potential use in treating hypogonadism and other urogenital diseases .
Mechanism of Action
LG-121071 acts as a high-affinity full agonist of the androgen receptor with a dissociation constant (K_i) of 17 nanomolar . Its potency and efficacy are said to be equivalent to that of dihydrotestosterone . Unlike testosterone, LG-121071 and other nonsteroidal androgens cannot be potentiated by 5α-reductase in androgenic tissues or aromatized into estrogenic metabolites . This results in tissue-selective androgenic effects, providing full anabolic activity with reduced androgenic activity .
Comparison with Similar Compounds
LG-121071 is unique among selective androgen receptor modulators due to its tricyclic quinolone structure. Similar compounds include:
Andarine: Another nonsteroidal androgen receptor agonist.
Enobosarm (Ostarine): Known for its use in treating muscle wasting and osteoporosis.
LGD-2226: A selective androgen receptor modulator with similar anabolic properties.
LGD-4033 (Ligandrol): Known for its high affinity and selectivity for the androgen receptor.
LG-121071 stands out due to its high potency and tissue-selective effects, making it a valuable compound for therapeutic applications with reduced side effects compared to other androgen receptor modulators .
Properties
CAS No. |
179897-70-2 |
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Molecular Formula |
C15H15F3N2O |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21) |
InChI Key |
SZPPQFARTYXRKU-UHFFFAOYSA-N |
SMILES |
CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F |
Canonical SMILES |
CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono(5,6-g)quinoline LG 121071 LG-121071 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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